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Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid
transporter 1 (URAT1) in the kidneys.[1][2][3] By inhibiting URAT1, lesinurad increases the
renal excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1][2] It is indicated
for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase
inhibitor (XOI) like allopurinol or febuxostat, particularly in patients who have not achieved
target sUA levels with an XOI alone.[4][5][6] This dual-mechanism approach targets both the
production (via XOlI) and excretion (via lesinurad) of uric acid.[3] Given its mechanism of
action, which directly impacts renal function, and observations from clinical trials, a rigorous
evaluation of its safety and tolerability profile is critical. The primary safety concerns identified
during its development were dose-dependent renal and cardiovascular events.[4][7]

These application notes provide detailed protocols and methods for the comprehensive
preclinical and clinical evaluation of Lesinurad's safety and tolerability, designed for
researchers, scientists, and drug development professionals.

Preclinical Safety Evaluation Protocols

Prior to human trials, a thorough nonclinical safety assessment is essential to identify potential
target organs for toxicity and to establish a safety margin.

In Vivo General Toxicology Studies
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Objective: To determine the toxicity profile of lesinurad in two mammalian species (one rodent,
one non-rodent) following repeated administration.

Protocol:
e Species Selection:
o Rodent: Sprague-Dawley rats.[8]

o Non-rodent: Cynomolgus monkeys (selected because a major human metabolite, M4, is
not produced in dogs).[8]

e Study Design:

o Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group.
Doses should be selected to establish a No-Observed-Adverse-Effect-Level (NOAEL). For
lesinurad, doses up to 600 mg/kg were tested in pivotal studies.[8]

o Duration: Chronic studies are required for a drug intended for long-term use. Pivotal
studies for lesinurad were conducted for up to 6 months in rats and 12 months in
monkeys.[8]

o Administration: Oral gavage, consistent with the clinical route.
e Parameters to Monitor:
o Clinical Observations: Daily checks for mortality, morbidity, and behavioral changes.
o Body Weight and Food Consumption: Measured weekly.
o Ophthalmology: Examinations performed pre-test and at termination.

o Electrocardiography (ECG): Conducted in non-rodent species at baseline and multiple
time points.

o Clinical Pathology:

» Hematology: Complete blood counts (CBC).
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» Serum Chemistry: Panels including electrolytes, liver function tests (ALT, AST, ALP), and
renal function markers (BUN, Serum Creatinine). In preclinical studies, increases in
water consumption, urine volume, and serum creatinine were observed.[8]

» Urinalysis: Volume, specific gravity, pH, and sediment analysis.

e Terminal Procedures:
o Necropsy: Full gross pathological examination of all animals.
o Organ Weights: Key organs (kidneys, liver, heart, etc.) are weighed.

o Histopathology: Microscopic examination of a comprehensive list of tissues from control
and high-dose groups, with special attention to target organs like the kidney and
gastrointestinal tract.[8]

Genetic Toxicology Assays

Objective: To assess the mutagenic and clastogenic potential of lesinurad.
Protocol: A standard battery of tests should be conducted:
o Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.

 In Vitro Chromosomal Aberration Test: Using mammalian cells (e.g., Chinese Hamster Ovary
- CHO cells) to detect chromosomal damage.

 In Vivo Micronucleus Test: In rodents (e.g., mouse bone marrow) to assess for chromosomal
damage in a whole animal system. Note: The standard battery of genetic toxicology studies
for lesinurad produced negative results.[8]

Drug-Drug Interaction (DDI) Screening (In Vitro)

Objective: To evaluate the potential of lesinurad to inhibit or induce key drug-metabolizing
enzymes.

Protocol:

¢ Enzyme System: Use human liver microsomes or recombinant human CYP enzymes.
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e CYP Inhibition Assay:
o Incubate lesinurad at various concentrations with specific CYP probe substrates.
o Measure the formation of the substrate's metabolite to determine IC50 values.
o In vitro assays indicated lesinurad is an inhibitor of CYP2C8 and CYP2C9.[9]
e CYP Induction Assay:
o Use cryopreserved human hepatocytes.
o Treat hepatocytes with lesinurad for 48-72 hours.

o Measure changes in mRNA levels (via g°PCR) and/or enzyme activity of target CYPs (e.qg.,
CYP3A, CYP2C8, CYP2C9).

o In vitro assays showed lesinurad is an inducer of CYP3A, CYP2C8, and CYP2C9.[9]

e Transporter Interaction Assay:
o Use cell lines overexpressing key renal transporters (e.g., URAT1, OAT1, OAT3, OAT4).
o Evaluate lesinurad's ability to inhibit transport of known substrates.

o Lesinurad was found to inhibit URAT1, OAT4, OAT1, and OAT3.[8]
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Preclinical Safety Evaluation Workflow
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Workflow for Preclinical Safety Evaluation of Lesinurad.

Clinical Safety and Tolerability Evaluation

Clinical evaluation in Phase I-1V trials is crucial for characterizing the safety profile in humans.
The pivotal Phase lll trials for lesinurad (CLEAR 1, CLEAR 2, and CRYSTAL) provide a robust
framework for safety assessment.[5]

General Safety Monitoring in Clinical Trials

Objective: To systematically collect and evaluate safety data from all trial participants.

Protocol:
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o Data Collection: Safety evaluations should be performed at screening, baseline, and at
regular intervals throughout the study and follow-up period.

e Adverse Event (AE) Monitoring:

o Record all Treatment-Emergent Adverse Events (TEAES), defined as any AE that occurs
or worsens after the first dose of study medication.

o Assess severity (e.g., Grade 1-5 using Common Terminology Criteria for Adverse Events -
CTCAE) and relationship to the study drug.

o Record Serious Adverse Events (SAEs) and report them to regulatory authorities within
the required timeframe.

e Laboratory Assessments:
o Hematology: CBC with differential.

o Serum Chemistry: Comprehensive metabolic panel including electrolytes, glucose, renal
function markers (sCr, BUN), and hepatic function markers (ALT, AST, ALP, bilirubin).

o Urinalysis: pH, specific gravity, protein, blood, and microscopic examination.

« Vital Signs and Physical Examinations:
o Measure blood pressure, heart rate, respiratory rate, and temperature at each visit.
o Conduct a full physical examination at baseline and specified follow-up visits.

o Electrocardiograms (ECGSs):

o Perform standard 12-lead ECGs at baseline and periodically to monitor for cardiac effects.
A thorough QT study is also recommended to assess effects on cardiac repolarization.[10]

Specific Safety Assessment Protocols

Objective: To closely monitor for signs of nephrotoxicity, a key identified risk for lesinurad.[4]

Protocol:
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o Subject Eligibility: Exclude patients with severe renal impairment (e.g., estimated creatinine
clearance <45 mL/min).[4]

e Renal Function Monitoring:

o Measure serum creatinine (sCr) and calculate estimated Glomerular Filtration Rate
(eGFR) or Creatinine Clearance (CrCl) at screening, baseline, and frequently throughout
the trial (e.g., monthly for the first 6-12 months).[10]

» Defining Renal Adverse Events:

o Serum Creatinine Elevation: Pre-define thresholds for AEs, such as an increase in sCr
>1.5-fold or =2.0-fold from baseline.[4][11]

o Event Characterization: For any sCr elevation meeting the threshold, document the time to
onset, peak value, duration, and resolution (e.g., return to <1.2-fold of baseline).[12]

o Other Renal Events: Specifically query and record events of interest such as
nephrolithiasis, renal failure (acute or chronic), and hematuria.[11]

e Risk Mitigation:
o Ensure subjects maintain adequate hydration.

o Administer lesinurad only in combination with an XOI, as monotherapy has been
associated with a higher risk of renal AEs.[2]

o Establish a clear management algorithm for subjects who experience significant sCr
elevations, including potential dose interruption or discontinuation.[10]

Objective: To evaluate the potential for cardiovascular adverse events, another safety signal
observed in clinical development.[4]

Protocol:
o Data Collection: Systematically collect all potential cardiovascular AEs.

¢ Adjudication of Events:
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o Establish an independent Clinical Endpoint Committee (CEC) blinded to treatment
allocation.

o The CEC should adjudicate all potential major adverse cardiovascular events (MACE)
based on pre-defined criteria.

o Atypical composite MACE endpoint includes cardiovascular death, non-fatal myocardial
infarction, and non-fatal stroke.[12]

e Monitoring:
o Regularly monitor blood pressure and heart rate.
o Record all instances of hypertension, chest pain, and other cardiovascular symptoms.
o Perform ECGs as described in the general monitoring protocol.

Objective: To monitor for potential drug-induced liver injury.

Protocol:

 Liver Function Tests (LFTs): Measure ALT, AST, alkaline phosphatase, and total bilirubin at
baseline and periodically.

» Monitoring for Hy's Law: Establish criteria for intensive monitoring and potential
discontinuation based on elevations in liver enzymes, particularly in conjunction with
elevated bilirubin, consistent with regulatory guidance.

o Patient Population: While lesinurad does not require dose adjustment in mild to moderate
hepatic impairment, it is not recommended for patients with severe hepatic impairment.[10]
[13]
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Workflow for Safety Evaluation in Lesinurad Clinical Trials.

Data Presentation: Summary of Key Safety Findings
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Quantitative data from pooled analyses of Phase lll trials are essential for comparing safety
profiles across treatment arms.

Table 1: Incidence of Renal-Related Adverse Events in Phase Il Core Studies

Adverse Event XOlI + Placebo Lesinurad 200 mg Lesinurad 400 mg
Category (N=516) + XOI (N=511) + XOI (N=510)

Any Renal-Related
TEAE

Patients with Event, n

55 (10.7 65 (12.7 129 (25.3
%) (10.7) (12.7) (25.3)

Exposure-Adjusted
Rate!

13.5 16.4 33.1

Serum Creatinine
Elevation =1.5x

Baseline

Patients with Event, n

12 (2.3 29 (5.7 73 (143
%) (2.3) (5.7) (14.3)

Exposure-Adjusted
Rate!

29 7.3 18.7

Nephrolithiasis

Patients with Event, n

%) 5 (1.0) 8 (1.6) 13 (2.5)

Exposure-Adjusted
Rate?!

1.2 2.0 3.3

1Exposure-adjusted incidence rate (patients with events per 100 person-years). Data adapted
from integrated safety studies.[12]

Table 2: Adjudicated Major Adverse Cardiovascular Events (MACE) in Phase Ill Core Studies
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Patients with Exposure-Adjusted Rate Ratio vs.
Treatment Group

MACEY, n Rate? Placebo (95% CI)
XOI + Placebo 3 0.7
Lesinurad 200 mg +

4 1.0 1.4 (0.2, 9.3)
XOlI
Lesinurad 400 mg +

8 1.9 2.7 (0.7, 16.0)

XOl

IMACE defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
2Exposure-adjusted incidence rate (patients with events per 100 person-years). Data adapted
from FDA reviews and integrated safety studies.[7][12]

Key Signaling and Metabolic Pathways

Visualizing the drug's mechanism and metabolism helps in understanding its safety profile.

Mechanism of Action at the Renal Tubule

Lesinurad selectively inhibits URAT1, a transporter on the apical membrane of proximal tubule
cells, preventing uric acid reabsorption. This action is complementary to XOls, which reduce

the production of uric acid.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/207988Orig1s000StatR.pdf
https://pubmed.ncbi.nlm.nih.gov/30124941/
https://www.benchchem.com/product/b8021901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8021901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Lesinurad Mechanism of Action

Reabsorption / Inhibition
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anthine Oxidase
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4

Serum Uric Acid

Click to download full resolution via product page

Dual mechanism of Lesinurad and Xanthine Oxidase Inhibitors.

Metabolic Pathway and Drug Interaction Potential

Lesinurad's metabolism via CYP2C9 and its induction of CYP3A are key determinants of its
drug-drug interaction profile.
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Lesinurad Metabolism and DDI Pathway
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Metabolic pathway of Lesinurad and potential for drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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